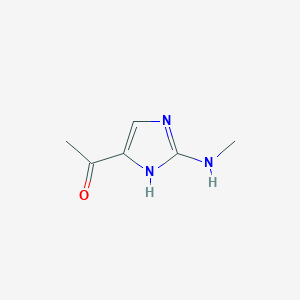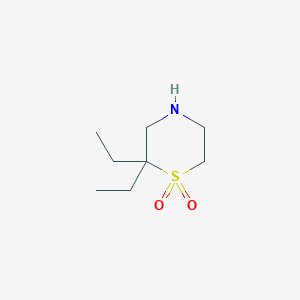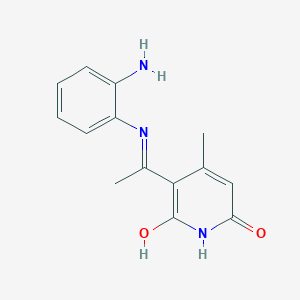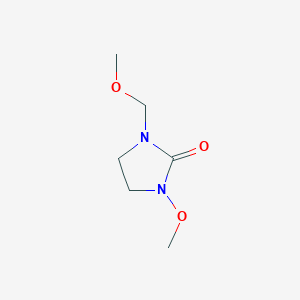
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and three carbon atoms, with methoxy and methoxymethyl substituents. Imidazolidinones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an imidazolidinone derivative with methanol in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and advanced purification techniques to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions. .
Scientific Research Applications
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the production of polymers, detergents, and electronic materials .
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
1-Methoxy-3-(methoxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:
1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and in the synthesis of pharmaceuticals.
2-Imidazolidone: Used in the production of polymers and as a reagent in organic synthesis.
4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Studied for its potential biological activities
Each of these compounds has unique properties and applications, making them valuable in different contexts
Properties
Molecular Formula |
C6H12N2O3 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-methoxy-3-(methoxymethyl)imidazolidin-2-one |
InChI |
InChI=1S/C6H12N2O3/c1-10-5-7-3-4-8(11-2)6(7)9/h3-5H2,1-2H3 |
InChI Key |
HUMBESNYBSGRLS-UHFFFAOYSA-N |
Canonical SMILES |
COCN1CCN(C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


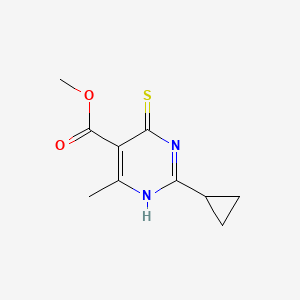


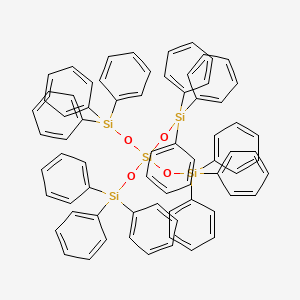
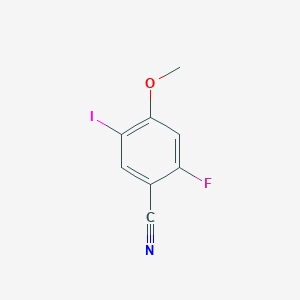
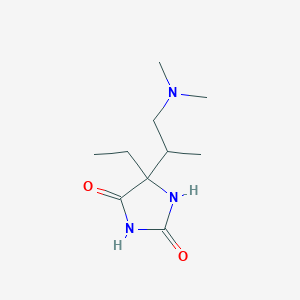
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)


![3-(Difluoromethyl)-2,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B12829964.png)
